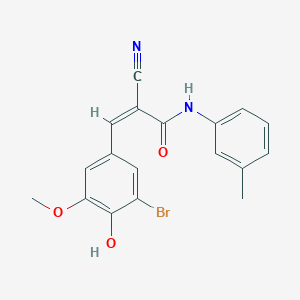

![molecular formula C16H20N2S B4924669 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine](/img/structure/B4924669.png)

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in scientific research. MeOPP is a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in various physiological and pathological processes. In

Mecanismo De Acción

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine binds selectively to the 5-HT1A receptor, which is a G protein-coupled receptor that regulates the activity of serotonin in the brain and peripheral nervous system. Activation of the 5-HT1A receptor by this compound leads to the inhibition of adenylate cyclase, resulting in a decrease in the intracellular level of cyclic AMP (cAMP). The reduction in cAMP level activates various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in the modulation of neuronal activity and synaptic plasticity.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of neurotrophic factors. This compound has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain, which are neurotransmitters that are involved in mood regulation, reward processing, and stress response. This compound also regulates the activity of ion channels, including the potassium channel and the NMDA receptor, which are involved in the modulation of neuronal excitability and synaptic plasticity. This compound also activates neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is a highly potent and selective agonist of the 5-HT1A receptor, which allows for precise modulation of the receptor activity. This compound is also stable under various experimental conditions, which allows for accurate and reproducible results. However, this compound has some limitations, including its potential toxicity and the lack of clinical data. This compound has been shown to induce toxicity in some animal models, which raises concerns about its safety for human use. Additionally, there is a lack of clinical data on the efficacy and safety of this compound in humans, which limits its potential therapeutic application.

Direcciones Futuras

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has several potential future directions for scientific research, including its application in drug discovery and development, its use as a research tool for neuroscience and pharmacology, and its investigation in clinical trials. This compound has been shown to have promising therapeutic potential for various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. This compound could be further developed as a drug candidate for these disorders, either as a standalone medication or as an adjunct to existing treatments. This compound could also be used as a research tool for neuroscience and pharmacology, allowing for the precise modulation of the 5-HT1A receptor activity and the investigation of its downstream signaling pathways. Finally, this compound could be investigated in clinical trials to assess its efficacy and safety in humans, paving the way for its potential clinical application.

Métodos De Síntesis

The synthesis of 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine involves the reaction of 3-methylthiophene-2-carboxylic acid with 1-benzylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction produces this compound as the final product with a yield of around 70%.

Aplicaciones Científicas De Investigación

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, indicating its potential therapeutic application for anxiety disorders, depression, and schizophrenia.

Propiedades

IUPAC Name |

1-[(3-methylthiophen-2-yl)methyl]-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S/c1-14-7-12-19-16(14)13-17-8-10-18(11-9-17)15-5-3-2-4-6-15/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCMGQHOYWJYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-4-[4-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4924589.png)

![N-cyclohexyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4924597.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)

![17-(2-naphthyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4924622.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B4924628.png)

![3-[2-(dimethylamino)ethyl]-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4924630.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4924642.png)

![1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4924655.png)

![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide]](/img/structure/B4924656.png)

![2-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924665.png)